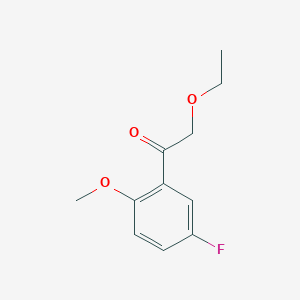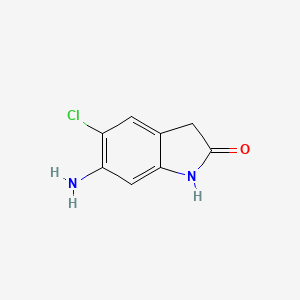
6-amino-5-chloro-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-5-chloro-2,3-dihydro-1H-indol-2-one est un composé hétérocyclique appartenant à la famille des indoles. Les indoles sont importants en raison de leur présence dans divers produits naturels et produits pharmaceutiques. Ce composé est caractérisé par un noyau indole avec un groupe amino en position 6 et un atome de chlore en position 5.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-amino-5-chloro-2,3-dihydro-1H-indol-2-one peut être réalisée par plusieurs méthodes. Une approche courante implique la synthèse de l'indole de Fischer, où la phénylhydrazine réagit avec la cyclohexanone en présence d'un catalyseur acide tel que l'acide méthanesulfonique sous reflux . Une autre méthode comprend la réduction des o-nitrostyrènes à l'aide d'une solution aqueuse de chlorure de titane(III) à température ambiante, conduisant à la formation d'indoles par une réaction formelle d'amination réductive C(sp2)–H .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent généralement la synthèse de l'indole de Fischer à grande échelle en raison de son efficacité et de son rendement élevé. Les conditions de réaction sont optimisées pour assurer la conversion maximale des matières premières en produit souhaité avec un minimum de sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
La 6-amino-5-chloro-2,3-dihydro-1H-indol-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés d'indoline.
Substitution : Les réactions de substitution électrophile sont courantes en raison de la présence des groupes amino et chloro.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme les halogènes, les agents nitrants et les agents sulfonants.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers indoles substitués, indolines et quinones, en fonction des conditions de réaction et des réactifs utilisés.
Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de dérivés d'indole plus complexes.
Médecine : Elle sert de précurseur au développement d'agents pharmaceutiques ciblant diverses maladies.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes amino et chloro jouent un rôle crucial dans la liaison aux récepteurs biologiques, conduisant à divers effets pharmacologiques. Le composé peut inhiber les enzymes, moduler l'activité des récepteurs et interférer avec les voies de signalisation cellulaire, contribuant à ses diverses activités biologiques .
Applications De Recherche Scientifique
6-amino-5-chloro-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-amino-5-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in binding to biological receptors, leading to various pharmacological effects. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide indole-3-acétique : Une hormone végétale avec une structure indole similaire mais des groupes fonctionnels différents.
5-fluoro-1H-indole-2-carboxylate : Un dérivé d'indole avec des propriétés antivirales.
6-amino-4-substituéalkyl-1H-indole-2-substituécarboxylate : Un autre dérivé d'indole avec une activité antivirale.
Unicité
La 6-amino-5-chloro-2,3-dihydro-1H-indol-2-one est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence à la fois de groupes amino et chloro améliore sa réactivité et son potentiel pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
6-amino-5-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,10H2,(H,11,12) |
Clé InChI |
VRXACQUCNCKXTG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC(=C(C=C2NC1=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
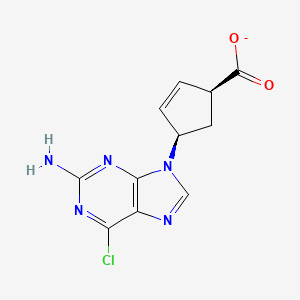
![Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11756154.png)
![1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea](/img/structure/B11756159.png)
![1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B11756165.png)
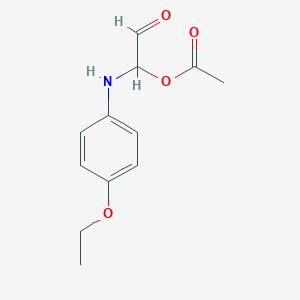
![10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B11756180.png)
![(2S)-2-[(pyrimidin-2-yl)amino]propanoic acid](/img/structure/B11756186.png)
![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B11756191.png)
![4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane](/img/structure/B11756194.png)
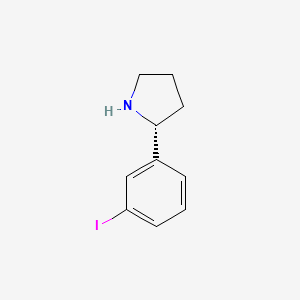
![[(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride](/img/structure/B11756214.png)

